molecular formula C8H9BrFN B6203668 4-bromo-2-ethyl-5-fluoroaniline CAS No. 1849305-80-1

4-bromo-2-ethyl-5-fluoroaniline

Cat. No.: B6203668
CAS No.: 1849305-80-1
M. Wt: 218.07 g/mol
InChI Key: ZRFFUBKDNWYDRN-UHFFFAOYSA-N
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Description

4-bromo-2-ethyl-5-fluoroaniline is an organic compound with the molecular formula C8H9BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, ethyl, and fluorine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-ethyl-5-fluoroaniline can be achieved through several methods. One common approach involves the bromination of 2-ethyl-5-fluoroaniline using bromine or a brominating agent like copper(II) bromide (CuBr2) in a suitable solvent such as tetrahydrofuran (THF) . The reaction typically proceeds under mild conditions and yields the desired bromoaniline derivative.

Another method involves the reduction of 4-bromo-2-ethyl-5-fluoronitrobenzene. This reduction can be carried out using iron powder and ammonium chloride in ethanol and water at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-ethyl-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted anilines, while reduction reactions can produce corresponding amines .

Mechanism of Action

The mechanism of action of 4-bromo-2-ethyl-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine, ethyl, and fluorine groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-ethyl-5-fluoroaniline is unique due to the presence of all three substituents (bromine, ethyl, and fluorine) on the benzene ring. This combination of substituents can impart specific chemical and biological properties that are not observed in other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-2-ethyl-5-fluoroaniline can be achieved through a multi-step process involving the bromination, alkylation, and fluorination of aniline.", "Starting Materials": [ "Aniline", "Bromine", "Ethyl bromide", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Fluorine gas" ], "Reaction": [ "Step 1: Bromination of aniline with bromine in the presence of hydrochloric acid to yield 4-bromoaniline.", "Step 2: Alkylation of 4-bromoaniline with ethyl bromide in the presence of sodium hydroxide to yield 4-bromo-2-ethylaniline.", "Step 3: Diazotization of 4-bromo-2-ethylaniline with sodium nitrite and hydrochloric acid to yield the diazonium salt.", "Step 4: Fluorination of the diazonium salt with fluorine gas in the presence of a catalyst to yield 4-bromo-2-ethyl-5-fluoroaniline." ] }

CAS No.

1849305-80-1

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

4-bromo-2-ethyl-5-fluoroaniline

InChI

InChI=1S/C8H9BrFN/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4H,2,11H2,1H3

InChI Key

ZRFFUBKDNWYDRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1N)F)Br

Purity

95

Origin of Product

United States

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